Potency Differential: C646 Demonstrates 15.6-Fold Superior Potency Relative to Curcumin in p300 Inhibition
In standardized in vitro p300 HAT assays, C646 exhibits an IC50 of 1.6 µM compared to curcumin's IC50 of 25 µM, representing a 15.6-fold greater inhibitory potency against the same target [1]. This potency advantage is further contextualized by the compounds' divergent chemical liabilities: curcumin is classified as a thiol-reactive aggregator with poor stability, whereas C646's thiol reactivity, while a known limitation, has been extensively characterized and does not manifest as aggregation-based false positives [2]. For researchers requiring robust p300 inhibition with defined, manageable liabilities, C646 provides superior target engagement at substantially lower concentrations.
| Evidence Dimension | p300 HAT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.6 µM |
| Comparator Or Baseline | Curcumin: 25 µM |
| Quantified Difference | 15.6-fold higher potency (C646) |
| Conditions | In vitro p300 histone acetyltransferase enzymatic assay |
Why This Matters
A 15.6-fold potency advantage enables C646 to achieve equivalent target inhibition at substantially lower concentrations, reducing solvent exposure and potential off-target effects in cellular assays.
- [1] NCBI Bookshelf. Assay Guidance Manual: Table 3. Reported HAT inhibitors. Compound C646: p300 IC50 1.6 µM; Curcumin: p300 IC50 25 µM. View Source
- [2] Dahlin JL, Nelson KM, Strasser JM, Barsyte-Lovejoy D, Szewczyk MM, Organ S, et al. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nat Commun. 2017;8(1):1527. View Source
